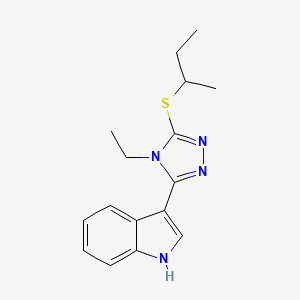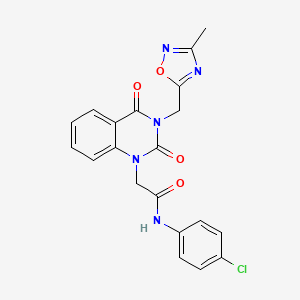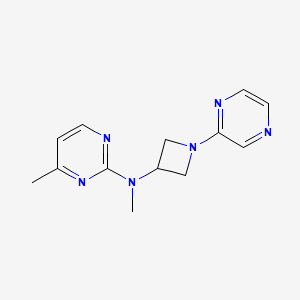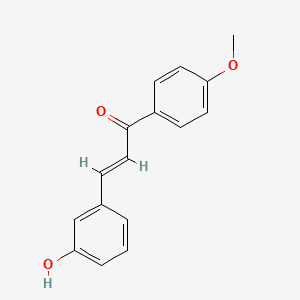![molecular formula C22H20ClN5O4 B2372825 N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1115914-68-5](/img/structure/B2372825.png)
N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O4 and its molecular weight is 453.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Assessment
A study by Karpina et al. (2019) explores the synthesis of novel compounds involving 1,2,4-triazoles, similar to the chemical structure . They developed a method for synthesizing various functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, which could have diverse biological properties (Karpina et al., 2019).
Anticancer and Antimicrobial Activities
Another relevant research by Kumar et al. (2019) reports the synthesis of N-aryl substituted phenyl acetamide analogs of [1,2,4] triazolo[3,4-a] phthalazines. These compounds showed inhibition activity against HCT 116 cancer cell line and were screened for antimicrobial activities (Kumar et al., 2019).
Synthesis and Base-Catalyzed Ring Transformation
Sápi et al. (1997) focused on synthesizing and studying the base-catalyzed ring transformation of related compounds. This research is significant for understanding the chemical behavior and potential applications of such structures in biological systems (Sápi et al., 1997).
Novel Synthesis Approaches
Research by Riyadh et al. (2013) describes the synthesis of triazole derivatives incorporating an antipyrin moiety, showcasing innovative approaches to synthesizing compounds with potential biological activities (Riyadh et al., 2013).
Formycin Analogs
Schneller and May (1978) explored the synthesis of formycin analogs, including s-triazolo[4,3-a]pyrazines, providing insight into the synthetic pathways and potential applications of such compounds (Schneller & May, 1978).
Herbicidal Activity
Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including chloroacetamide derivatives, for their herbicidal activity, highlighting the agricultural applications of such chemicals (Moran, 2003).
Anticonvulsant Activity
A study by Kelley et al. (1995) synthesized substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and evaluated their anticonvulsant activity, suggesting potential medical applications (Kelley et al., 1995).
Modification for PI3Ks Inhibition
Wang et al. (2015) modified a related compound for inhibiting PI3Ks, demonstrating its potential as an anticancer agent with reduced toxicity (Wang et al., 2015).
Imaging Applications
Dollé et al. (2008) synthesized a series of pyrazolo[1,5-a]pyrimidineacetamides for imaging translocator protein with PET, indicating the use of such compounds in medical imaging (Dollé et al., 2008).
Oxidative Cyclization for Synthesis
Li et al. (2019) applied oxidative cyclization to synthesize [1,2,4]triazolo[4,3-a]pyrazin-3-amines, a method relevant for producing compounds with similar structures (Li et al., 2019).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4/c1-13-5-4-6-17(14(13)2)32-21-20-26-28(22(30)27(20)10-9-24-21)12-19(29)25-16-11-15(23)7-8-18(16)31-3/h4-11H,12H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOPTUOZKSZIAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(R)-1-Hydroxyethyl]benzaldehyde](/img/structure/B2372744.png)
![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate](/img/structure/B2372745.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/no-structure.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)

![2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2372752.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B2372755.png)


![N-phenethyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2372760.png)
![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol](/img/structure/B2372762.png)
![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2372763.png)
